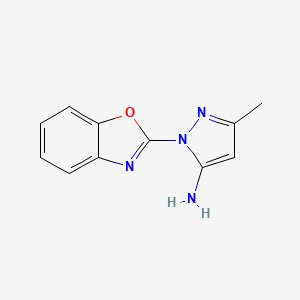

1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine

描述

属性

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(12)15(14-7)11-13-8-4-2-3-5-9(8)16-11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQSSKWDMYAHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed, using toluene as a solvent at 110°C for 24 hours to achieve yields ranging from 50% to 96%, depending on the substitution . Industrial production methods often utilize nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .

化学反应分析

Diazotization and Coupling Reactions

The primary amine undergoes diazotization with nitrous acid (HNO₂/HCl) to form a diazonium intermediate. This intermediate participates in coupling reactions with active methylene compounds (e.g., diketones, β-ketoesters):

Mechanism :

-

Diazonium salt formation → electrophilic attack on enol tautomers of active methylene compounds → cyclization via dehydration.

Cyclocondensation Reactions

The amino group facilitates condensation with carbonyl-containing reagents to form larger heterocycles:

Structural Confirmation :

-

¹H NMR : Signals at δ 2.40–2.75 ppm (methyl groups), 5.57 ppm (pyrimidine CH), and 7.0–7.95 ppm (aromatic protons).

Functionalization via Urea Formation

The amine reacts with carbamates or chloroformates to form urea derivatives, enhancing biological activity:

Applications :

-

Urea derivatives exhibit enhanced binding to biological targets like NAMPT (nicotinamide phosphoribosyltransferase) .

Suzuki-Miyaura Cross-Coupling

Though not explicitly reported for this compound, similar benzoxazole derivatives undergo palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups at the pyrazole C-4 position .

Mechanistic Insights

-

The benzoxazole ring’s electron-withdrawing nature directs electrophilic substitution to the pyrazole’s amino group.

-

Steric hindrance from the methyl group limits reactivity at pyrazole C-3, favoring C-5 functionalization .

This compound’s versatility in forming bioactive heterocycles underscores its utility in medicinal chemistry, particularly in anticancer and antimicrobial agent development .

科学研究应用

Antitumor Activity

Research indicates that derivatives of 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine exhibit significant antitumor activity. In a study assessing various synthesized compounds, certain derivatives demonstrated promising results against cancer cell lines, suggesting their potential as anticancer agents . The mechanism of action is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis reveals that modifications to the benzoxazole or pyrazole rings can enhance antibacterial efficacy . This makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Anticonvulsant Activity

In addition to its anticancer and antibacterial properties, some derivatives of this compound have been investigated for their anticonvulsant effects. Preliminary findings suggest that certain analogs can effectively reduce seizure activity in animal models, indicating potential therapeutic applications in treating epilepsy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

作用机制

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs:

Key Observations:

Spectroscopic and Crystallographic Data

- NMR Shifts : Pyrazole-amine protons in analogs resonate near δ 6.5–7.5 ppm (¹H NMR), while benzoxazole carbons appear at δ 145–150 ppm (¹³C NMR) .

- X-ray Crystallography: Related compounds, such as ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-dihydroisoxazole-4-carboxylate, confirm the stability of the benzoxazole-pyrazole framework in solid-state structures .

生物活性

1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS Number: 926190-29-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

- Molecular Formula : C11H10N4O

- Molecular Weight : 214.22 g/mol

- Structure : The compound consists of a benzoxazole moiety linked to a pyrazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound.

In Vitro Studies

A study conducted on derivatives of benzoxazole indicated that compounds with similar structures exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 50 µg/mL depending on the specific derivative and substituents present .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 12.5 |

| Compound C | Bacillus subtilis | 6.25 |

The antimicrobial activity is likely attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, the presence of electron-donating groups in the structure enhances the interaction with bacterial enzymes, leading to increased potency .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies.

Cell Line Studies

In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values ranged from 0.42 µM to 20.64 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The compound's anticancer effects are believed to involve apoptosis induction and cell cycle arrest at the G1/S phase, which prevents cancer cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cell survival pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent.

Case Studies

A recent study evaluated the anti-inflammatory effects of related benzoxazole derivatives in models of colitis. The results indicated a significant reduction in inflammatory markers and improvement in histopathological scores when treated with these compounds .

常见问题

Q. What are the recommended synthetic pathways for 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-amine derivatives typically involves multi-step reactions such as condensation, alkylation, or nucleophilic substitution. For example:

- Step 1: Start with a pyrazole precursor (e.g., 3-methyl-1H-pyrazol-5-amine) and functionalize the benzoxazole moiety via coupling reactions under reflux conditions. Ethanol or acetonitrile are common solvents .

- Step 2: Optimize alkylation/amination steps using bases like K₂CO₃ or NaOH to enhance yield. Temperature control (e.g., 60–80°C) and catalysts (e.g., Pd/C for hydrogenation) improve selectivity .

- Validation: Monitor reaction progress via TLC or HPLC, and purify using column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques: Use ¹H/¹³C NMR to confirm substituent positions on the pyrazole and benzoxazole rings. For example, the NH₂ group in pyrazol-5-amine typically appears as a singlet near δ 5.5 ppm in DMSO-d₆ .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 255.2 for C₁₂H₁₁N₄O) .

- Elemental Analysis: Confirm C, H, N percentages within ±0.4% of theoretical values .

Q. What are the key structural features influencing this compound’s reactivity?

Methodological Answer:

- The benzoxazole ring enhances electron-withdrawing effects, activating the pyrazole’s NH₂ group for nucleophilic reactions (e.g., Schiff base formation) .

- The 3-methyl group on pyrazole sterically hinders certain reactions, requiring careful selection of reagents (e.g., bulky electrophiles may underperform) .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or cyclooxygenase). Focus on hydrogen bonds between the NH₂ group and catalytic residues .

- DFT Calculations: Analyze electron density maps to identify reactive sites. For example, the benzoxazole’s oxygen atom may participate in charge-transfer interactions .

- Validation: Compare computational results with experimental assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-benzoxazole hybrids?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., pH, temperature) to minimize variability. For instance, anti-inflammatory activity may differ between murine and human cell lines due to COX-2 isoform differences .

- Metabolite Screening: Use LC-MS to identify degradation products that might interfere with activity measurements .

- Structural Analog Comparison: Benchmark against analogs like 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine to isolate substituent-specific effects .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the benzoxazole ring) .

- Oxidative Stress Tests: Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways. LC-MS/MS can detect oxidation products (e.g., hydroxylated derivatives) .

- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures and storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。